molecular formula C20H14O2 B181577 1,3-Dibenzoylbenzene CAS No. 3770-82-9

1,3-Dibenzoylbenzene

Cat. No. B181577
Key on ui cas rn: 3770-82-9
M. Wt: 286.3 g/mol
InChI Key: MJQHDSIEDGPFAM-UHFFFAOYSA-N
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Patent
US04922026

Procedure details

To a mechanically stirred, 600 mL autoclave is added 1 mole of isophthaloyl dichloride, 10 moles of benzene and 2% iron chloride, based on the amount of isophthaloyl dichloride. The reactor is closed and the temperature of the reaction zone is elevated to 200° C. The reaction goes to completion in approximately 4 to5 hours with a quantitative yield of 1,3-phenylene-bis(phenyl methanone). The maximum pressure experienced during the reaction was 300 psig.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
10 mol
Type
reactant
Reaction Step One
Name
iron chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5](Cl)=[O:6])[CH:3]=1.[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>[Fe](Cl)Cl>[C:4]1([C:5]([C:2]2[CH:10]=[CH:9][CH:8]=[CH:4][CH:3]=2)=[O:6])[CH:8]=[CH:9][CH:10]=[C:2]([C:1]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:11])[CH:3]=1

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
Name
Quantity
10 mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
iron chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
To a mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor is closed
CUSTOM
Type
CUSTOM
Details
is elevated to 200° C

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)C(=O)C1=CC=CC=C1)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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